
Bestatin-d7 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bestatin is a potent inhibitor of aminopeptidase N (CD13) and leukotriene A4 hydrolase, making it valuable in cancer research and other scientific applications . The deuterium labeling in Bestatin-d7 enhances its utility in pharmacokinetic and metabolic studies by providing a stable isotope for tracing and quantitation .
Preparation Methods
The synthesis of Bestatin-d7 (hydrochloride) involves several steps, starting from a common precursor strategy. One method includes the use of α,β-unsaturated ester as a key intermediate. The synthesis involves stereoselective aminohydroxylation of the double bond, followed by deprotection of the N-tosyl group using magnesium in dry methanol under reflux conditions. Finally, 6N hydrochloric acid in dioxane is used to prepare Bestatin-d7 (hydrochloride) with an overall yield of 28% .
Chemical Reactions Analysis
Bestatin-d7 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify its functional groups.
Substitution: Substitution reactions can occur, particularly at the amino and hydroxyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Bestatin-d7 (hydrochloride) has a wide range of scientific research applications:
Cancer Research: It is used as an inhibitor of aminopeptidase N and leukotriene A4 hydrolase, which are targets in cancer therapy.
Immunomodulation: Bestatin has been shown to enhance immune responses, making it useful as an adjuvant in vaccines.
Analgesic Activity: It exhibits analgesic properties by inhibiting aminopeptidases that degrade endogenous opioid peptides.
Pharmacokinetic Studies: The deuterium labeling allows for precise tracing and quantitation in drug metabolism and pharmacokinetic studies.
Mechanism of Action
Bestatin-d7 (hydrochloride) exerts its effects primarily by inhibiting aminopeptidase N (CD13) and leukotriene A4 hydrolase. These enzymes play crucial roles in various biological processes, including peptide metabolism and inflammatory responses. By inhibiting these enzymes, Bestatin-d7 can modulate immune responses, reduce inflammation, and inhibit tumor growth .
Comparison with Similar Compounds
Bestatin-d7 (hydrochloride) is unique due to its deuterium labeling, which enhances its stability and utility in pharmacokinetic studies. Similar compounds include:
Bestatin (hydrochloride): The non-deuterated form, used for similar applications but lacks the advantages of deuterium labeling.
Kelatorphan: Another aminopeptidase inhibitor with analgesic properties.
Amprenavir: An HIV protease inhibitor that shares some structural similarities with Bestatin.
Bestatin-d7 (hydrochloride) stands out due to its enhanced stability and tracing capabilities, making it a valuable tool in various scientific research fields.
Q & A
Basic Research Questions
Q. What are the primary biochemical targets of Bestatin-d7 (hydrochloride), and how are they identified in experimental settings?
Bestatin-d7 (hydrochloride) primarily inhibits CD13 (Aminopeptidase N) and leukotriene A4 hydrolase (LTA4H) , which are involved in peptide metabolism and inflammatory mediator synthesis, respectively . Target identification typically involves:
- Competitive binding assays : Using fluorogenic substrates (e.g., Ala-AMC) to measure enzymatic inhibition kinetics.
- Cellular uptake studies : Monitoring intracellular CD13 activity in cancer cell lines (e.g., HL-60 leukemia cells) via flow cytometry.
- Isotopic labeling validation : Confirming target specificity by comparing deuterated (Bestatin-d7) and non-deuterated forms in parallel experiments .
Q. How does deuterium labeling in Bestatin-d7 (hydrochloride) influence its pharmacokinetic properties compared to the non-deuterated form?
Deuterium labeling at specific positions (e.g., methyl or methine groups) enhances metabolic stability by reducing hepatic cytochrome P450-mediated oxidation, thereby prolonging half-life (t₁/₂) . Methodological approaches to assess this include:
- In vitro metabolic stability assays : Incubating the compound with liver microsomes and quantifying parent compound degradation via LC-MS/MS.
- Pharmacokinetic profiling : Comparing plasma concentration-time curves in rodent models after intravenous administration .
Q. What in vitro assays are commonly used to assess the inhibitory activity of Bestatin-d7 (hydrochloride) against CD13/APN?
Standard assays include:
- Fluorometric enzymatic assays : Using substrates like Ala-AMC, where cleavage releases a fluorescent product (ex/em: 380/460 nm). Inhibitory potency (IC₅₀) is calculated from dose-response curves .
- Cell viability assays : Treating CD13-positive cancer cells (e.g., U937 monocytes) and measuring growth inhibition via MTT or resazurin assays .
- Surface plasmon resonance (SPR) : Quantifying binding affinity (KD) by immobilizing recombinant CD13 on sensor chips .
Advanced Research Questions
Q. How can researchers design a dose-response study to evaluate the anticancer efficacy of Bestatin-d7 (hydrochloride) in xenograft models?
Key considerations include:
- Model selection : Use immunodeficient mice (e.g., NOD/SCID) implanted with CD13-overexpressing tumors (e.g., hepatocellular carcinoma HepG2) .
- Dosing regimen : Administer escalating doses (e.g., 10–100 mg/kg) intraperitoneally, with vehicle controls, over 21 days.
- Endpoint analysis : Monitor tumor volume (caliper measurements), metastasis (bioluminescence imaging), and survival rates. Validate target engagement via immunohistochemical staining of CD13 in excised tumors .
Q. What strategies are recommended for resolving contradictory data regarding off-target effects of Bestatin-d7 (hydrochloride) in cellular assays?
Contradictions may arise due to cell-type-specific expression of CD13 isoforms or cross-reactivity with other metalloproteases. Mitigation strategies include:
- Orthogonal validation : Combine siRNA-mediated CD13 knockdown with rescue experiments to confirm on-target effects.
- Proteome-wide profiling : Use activity-based protein profiling (ABPP) to identify off-target interactions .
- Comparative studies : Test deuterated vs. non-deuterated Bestatin in parallel to isolate isotope-specific effects .
Q. What methodological considerations are critical when using isotopic labeling (e.g., deuterium in Bestatin-d7) to track metabolic stability in pharmacokinetic studies?
Essential factors include:
- Labeling position : Ensure deuterium is placed at metabolically vulnerable sites (e.g., benzylic positions) to maximize isotopic effect .
- Analytical validation : Use high-resolution mass spectrometry (HRMS) to distinguish deuterated metabolites from endogenous compounds.
- Control experiments : Compare results with non-deuterated Bestatin to account for potential kinetic isotope effects (KIEs) .
Properties
Molecular Formula |
C16H25ClN2O4 |
---|---|
Molecular Weight |
351.87 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4,5,5,5-tetradeuterio-4-(trideuteriomethyl)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11;/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22);1H/t12-,13+,14+;/m1./s1/i1D3,2D3,10D; |
InChI Key |
XGDFITZJGKUSDK-TXLAKYJHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O)C([2H])([2H])[2H].Cl |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.